molecular formula C10H7ClF3N3 B8150720 2-Chloro-3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine

2-Chloro-3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine

Cat. No.: B8150720
M. Wt: 261.63 g/mol
InChI Key: ZBIXUNUJMZQBSI-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine is a compound that features a pyridine ring substituted with a chloro group and a pyrazolyl group bearing a trifluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine typically involves multi-step organic reactionsThe trifluoroethyl group can be introduced through nucleophilic substitution reactions using appropriate trifluoromethylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

2-Chloro-3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(trifluoromethyl)pyridine: Similar in structure but lacks the pyrazolyl group.

    3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine: Similar but without the chloro substituent.

    2-Chloro-3-(1H-pyrazol-4-yl)pyridine: Lacks the trifluoroethyl group

Uniqueness

2-Chloro-3-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridine is unique due to the combination of its chloro, pyrazolyl, and trifluoroethyl groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3/c11-9-8(2-1-3-15-9)7-4-16-17(5-7)6-10(12,13)14/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIXUNUJMZQBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=CN(N=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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